

GNE-955: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: GNE-955

Cat. No.: B607700

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **GNE-955**, a potent pan-Pim kinase inhibitor. The information is compiled from publicly available scientific literature, with a focus on quantitative data and detailed experimental methodologies to support further research and development efforts.

Physicochemical and Pharmacokinetic Properties

GNE-955 is an azaindazole derivative identified as a highly potent, orally bioavailable pan-Pim kinase inhibitor.^{[1][2]} Its development was part of an effort to optimize a lead series for improved pharmacokinetic properties while maintaining high inhibitory potency against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).^[1]

Solubility

Quantitative data on the kinetic solubility of **GNE-955** is crucial for its formulation and in vitro assay development. The following table summarizes the available solubility data.

Compound	Molecular Weight (g/mol)	clogP	Kinetic Solubility (μM)
GNE-955	416.48	2.5	38.5

In Vivo Stability and Pharmacokinetics

GNE-955 has been characterized as having good in vivo stability and favorable pharmacokinetic properties in preclinical models.[3]

Species	Clearance (mL/min/kg)	Oral Exposure	Bioavailability
Rat	34	Good	Excellent

Note: Specific bioavailability percentage and detailed oral exposure data are not specified in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies used to ascertain the solubility and pharmacokinetic parameters of **GNE-955**.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of **GNE-955** in an aqueous buffer system.

Methodology:

- **Stock Solution Preparation:** A stock solution of **GNE-955** is prepared in dimethyl sulfoxide (DMSO).
- **Dilution:** The DMSO stock solution is diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration.
- **Incubation:** The solution is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation.
- **Analysis:** The amount of **GNE-955** remaining in solution is quantified. This is typically done by filtering out any precipitate and measuring the concentration of the filtrate using a method such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry. Nephelometric methods that measure light scattering from undissolved particles can also be employed for higher throughput.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the clearance, oral exposure, and bioavailability of **GNE-955** in a rat model.

Methodology:

- Animal Model: Male Sprague-Dawley rats are typically used for such studies.
- Dosing:
 - Intravenous (IV) Administration: A solution of **GNE-955** is administered intravenously to a cohort of rats to determine its clearance and volume of distribution. The specific vehicle used for IV administration of **GNE-955** is not detailed in the available literature.
 - Oral (PO) Administration: A suspension or solution of **GNE-955** is administered orally via gavage to a separate cohort of rats to assess oral absorption and bioavailability. The specific vehicle for oral administration is not specified in the reviewed literature.
- Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Analysis: Plasma is separated from the blood samples, and the concentration of **GNE-955** is determined using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as clearance (CL), area under the curve (AUC), and oral bioavailability (%F).

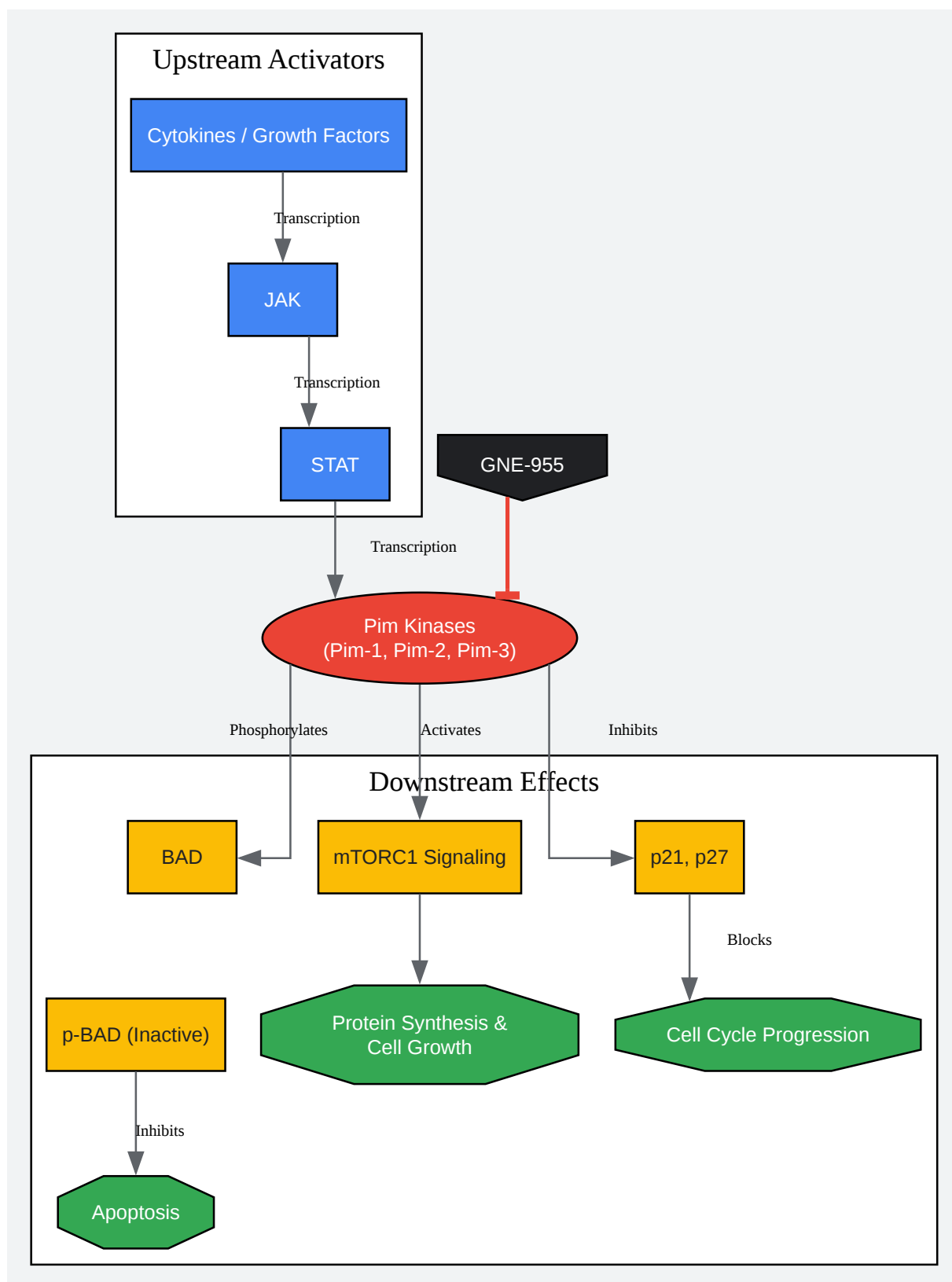
Stability Profile

While **GNE-955** is reported to have "good in vivo stability," specific quantitative data from forced degradation studies, including degradation pathways and stability under various pH, temperature, and light conditions, are not available in the public domain.[3] The azaindazole core is generally considered a stable heterocyclic system.[4] However, comprehensive stability testing according to ICH guidelines would be required for further drug development.

Visualized Signaling Pathway and Workflows

Pim Kinase Signaling Pathway

GNE-955 exerts its therapeutic effect by inhibiting the Pim family of serine/threonine kinases. These kinases are downstream of multiple signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets.

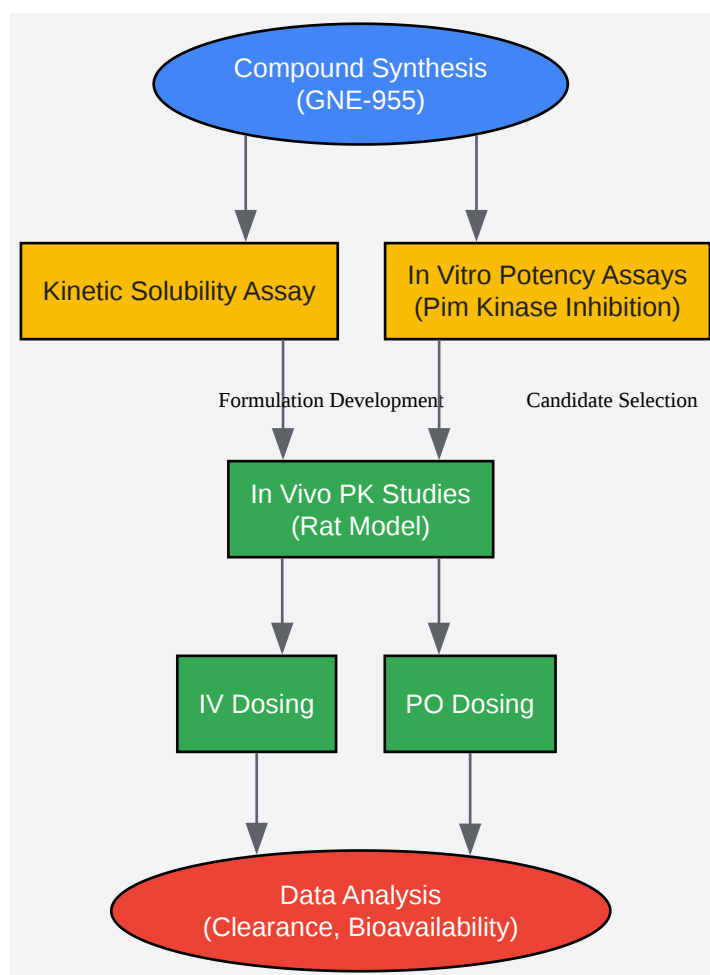


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Caption: Simplified Pim kinase signaling pathway and the inhibitory action of **GNE-955**.

Experimental Workflow for Solubility and Bioavailability

The logical flow of experiments to characterize a novel compound like **GNE-955** is critical. The following diagram illustrates the typical workflow.



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